

# Trifloxystrobin-d3 CAS number and molecular weight

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## Compound of Interest

Compound Name: Trifloxystrobin-d3

Cat. No.: B15140529

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## An In-depth Technical Guide to Trifloxystrobin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Trifloxystrobin-d3**, a deuterated isotopologue of the fungicide Trifloxystrobin. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical properties, synthesis, and applications, particularly in analytical and metabolic studies.

### Core Compound Data

**Trifloxystrobin-d3** is primarily utilized as an internal standard in analytical methodologies, such as mass spectrometry, for the quantification of Trifloxystrobin in various matrices. The deuterium labeling provides a distinct mass signature, allowing for accurate differentiation from the unlabeled analyte.

Property	Value	Source
Compound Name	Trifloxystrobin-d3	MedChemExpress[1]
Unlabeled CAS Number	141517-21-7	MedChemExpress, PubChem[1][2]
Molecular Formula	C <sub>20</sub> H <sub>16</sub> D <sub>3</sub> F <sub>3</sub> N <sub>2</sub> O <sub>4</sub>	MedChemExpress[1]
Molecular Weight	411.39 g/mol	MedChemExpress[1]

Note: A specific CAS number for **Trifloxystrobin-d3** is not consistently provided in the literature; the CAS number of the unlabeled compound is commonly referenced.

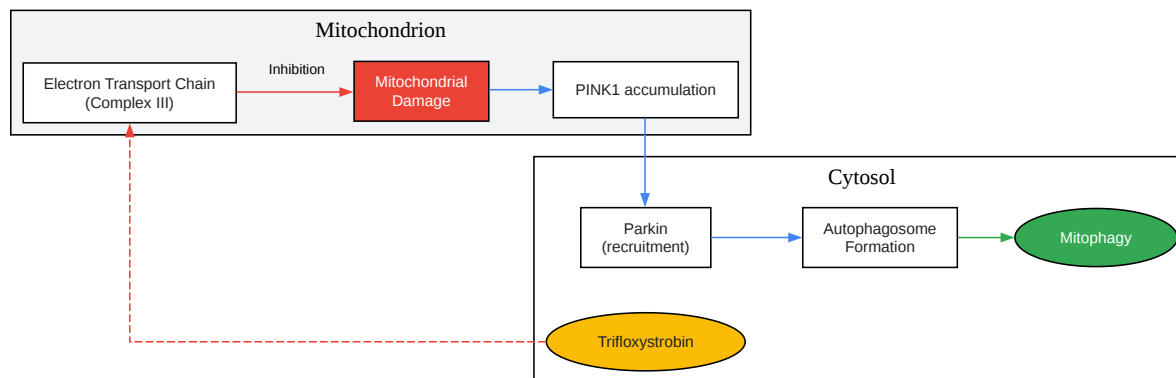
## Synthesis and Manufacturing

The synthesis of Trifloxystrobin involves a multi-step chemical process.[3] While specific, publicly available protocols for the deuterated form are limited, the synthesis would logically involve the introduction of deuterium atoms at the methoxy group of the acetate moiety. A general synthesis route for unlabeled Trifloxystrobin is described as the reaction of m-trifluoromethyl acetophenone oxime with (E)-2-(2'-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime in the presence of an inorganic alkaline solution and a phase transfer catalyst.[3] To produce **Trifloxystrobin-d3**, a deuterated methanol (CD<sub>3</sub>OD) would likely be used in the final esterification step of the synthesis of the acetate moiety.

## Mode of Action and Signaling Pathway

Trifloxystrobin belongs to the strobilurin class of fungicides and acts by inhibiting mitochondrial respiration.[4][5] Specifically, it blocks the electron transfer chain at the cytochrome bc1 complex (Complex III), preventing ATP synthesis and ultimately leading to fungal cell death.[2]

In human cells, such as skin keratinocytes, Trifloxystrobin has been shown to induce mitochondrial damage. This damage can trigger a cellular process known as mitophagy, which is the selective degradation of mitochondria by autophagy.[4] This process is a crucial quality control mechanism to remove dysfunctional mitochondria. The induction of mitophagy by Trifloxystrobin is mediated by the PINK1/Parkin pathway.[4]



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Caption: Trifloxystrobin-induced mitophagy signaling pathway.

## Experimental Protocols

### General Analytical Method for Trifloxystrobin using Trifloxystrobin-d3 as an Internal Standard

The following is a generalized protocol for the analysis of Trifloxystrobin in environmental or biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Trifloxystrobin-d3** as an internal standard.

#### 1. Sample Preparation:

- **Extraction:** Homogenize the sample matrix (e.g., soil, water, tissue). Extract Trifloxystrobin using an appropriate organic solvent such as acetonitrile or a mixture of acetonitrile and water.
- **Internal Standard Spiking:** Add a known concentration of **Trifloxystrobin-d3** solution to the extract.
- **Clean-up:** Depending on the complexity of the matrix, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering substances.

## 2. LC-MS/MS Analysis:

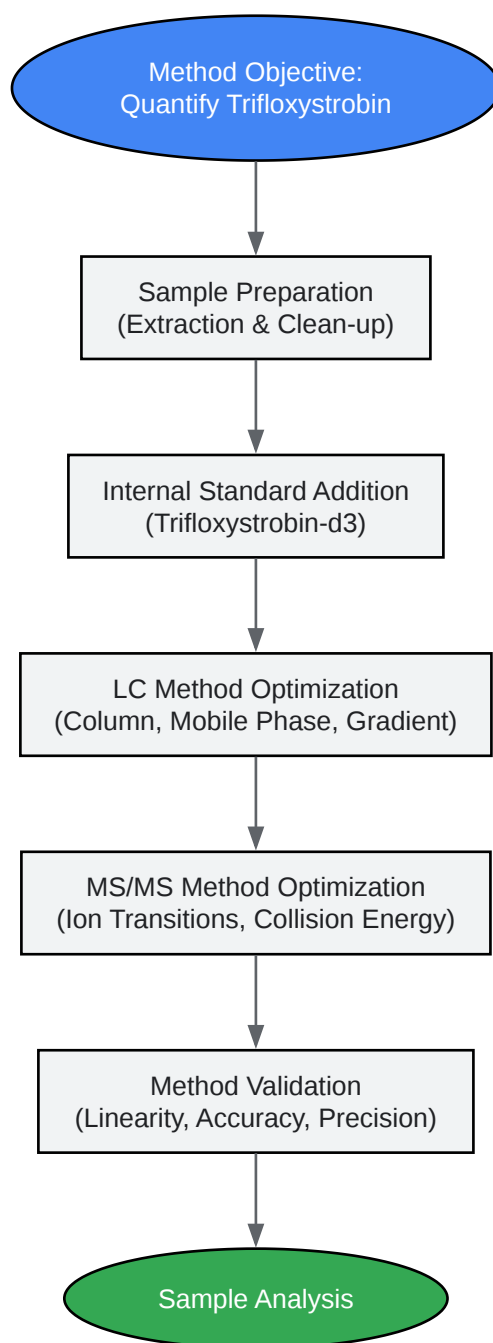
- **Chromatographic Separation:** Inject the prepared sample onto a reverse-phase C18 column. Use a mobile phase gradient of water and acetonitrile (both typically containing a small amount of formic acid or ammonium formate) to achieve chromatographic separation of Trifloxystrobin from other matrix components.
- **Mass Spectrometric Detection:** Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Trifloxystrobin and **Trifloxystrobin-d3**.

## 3. Quantification:

- Calculate the peak area ratio of the analyte (Trifloxystrobin) to the internal standard (**Trifloxystrobin-d3**).
- Generate a calibration curve using standards of known Trifloxystrobin concentrations with a constant concentration of **Trifloxystrobin-d3**.
- Determine the concentration of Trifloxystrobin in the sample by interpolating its peak area ratio on the calibration curve.

# Logical Workflow for Analytical Method Development

The development of a robust analytical method for Trifloxystrobin quantification follows a logical progression of steps to ensure accuracy, precision, and reliability.



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Caption: Workflow for analytical method development.

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